An In-depth Technical Guide to 4-(Ethoxycarbonyl)furan-2-boronic acid: Properties, Reactivity, and Applications
An In-depth Technical Guide to 4-(Ethoxycarbonyl)furan-2-boronic acid: Properties, Reactivity, and Applications
Introduction
4-(Ethoxycarbonyl)furan-2-boronic acid, a specialized heterocyclic organoboron compound, is emerging as a valuable building block in modern organic synthesis. Its unique structural motif, combining a furan core with a boronic acid functionality and an ethoxycarbonyl group, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, reactivity, and handling of 4-(ethoxycarbonyl)furan-2-boronic acid, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and professionals in the fields of drug discovery and materials science who are looking to leverage the synthetic potential of this promising reagent.
Boronic acids and their derivatives are cornerstone reagents in contemporary organic chemistry, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction facilitates the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[2] Within the diverse family of boronic acids, heteroaryl boronic acids are of particular importance, as they provide access to a wide array of heterocyclic compounds that are prevalent in pharmaceuticals and functional materials.
However, the utility of certain heteroaryl boronic acids can be hampered by their inherent instability. Furan-2-boronic acids, for instance, are known to be susceptible to decomposition, primarily through a process called protodeboronation.[3][4] This guide will delve into the specific challenges associated with the handling and reactivity of 4-(ethoxycarbonyl)furan-2-boronic acid and provide field-proven strategies to mitigate these issues, ensuring successful and reproducible synthetic outcomes.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in the laboratory. While some experimental data for 4-(ethoxycarbonyl)furan-2-boronic acid is not extensively reported in the literature, its key properties can be summarized and inferred from closely related analogues.
| Property | Value | Source |
| Chemical Formula | C₇H₉BO₅ | [5] |
| Molecular Weight | 183.96 g/mol | [6] |
| CAS Number | 2096331-40-5 | [6] |
| Appearance | Expected to be a white to off-white solid | General observation for similar compounds |
| Melting Point | Data not available. The phenyl analog, 4-(ethoxycarbonyl)phenylboronic acid, has a melting point of 135 °C (decomposes).[3] | [3] |
| Solubility | Expected to be soluble in polar organic solvents such as THF, dioxane, and DMF. Limited solubility in non-polar solvents. Low solubility in water is also anticipated. | Inferred from properties of similar boronic acids |
| Purity | Commercially available with ≥95% purity. | [5] |
Structural Diagram
Caption: Structure of 4-(Ethoxycarbonyl)furan-2-boronic acid.
Synthesis
-
Starting Material: Ethyl furan-3-carboxylate.
-
Directed Ortho-Metalation: Treatment of ethyl furan-3-carboxylate with a strong base such as lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) would selectively deprotonate the C2 position of the furan ring, directed by the ethoxycarbonyl group.
-
Borylation: The resulting lithiated species is then reacted with a trialkyl borate, typically triisopropyl borate or trimethyl borate, to form the corresponding boronate ester.
-
Hydrolysis: Finally, acidic workup of the boronate ester furnishes the desired 4-(ethoxycarbonyl)furan-2-boronic acid.
This approach is a standard and effective method for the synthesis of substituted furan boronic acids.
Chemical Reactivity and Handling
Stability and Storage
The stability of 4-(ethoxycarbonyl)furan-2-boronic acid is a critical consideration for its successful application. Like many other furan-2-boronic acids, it is susceptible to degradation, primarily through protodeboronation.[3][4] This process involves the cleavage of the carbon-boron bond by a proton source, leading to the formation of ethyl furan-3-carboxylate.
Caption: The protodeboronation decomposition pathway.
This degradation is often accelerated by the presence of moisture, acidic or basic conditions, and elevated temperatures.[4] Therefore, proper handling and storage are paramount to preserving the integrity of the compound.
Recommended Storage and Handling Procedures:
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (-20°C for long-term storage).[5]
-
Handling: Handle the compound in a dry, inert atmosphere as much as possible. Avoid exposure to moisture and air. Use of a glovebox or Schlenk line techniques is recommended for sensitive applications.
-
Moisture Sensitivity: Boronic acids are hygroscopic and can absorb moisture from the air, which can lead to clumping and degradation.
For applications where the stability of the boronic acid is a significant concern, the use of more stable derivatives, such as the corresponding pinacol ester or N-methyliminodiacetic acid (MIDA) boronate, is a highly recommended strategy. These derivatives can be more robust to handling and purification, and they slowly release the active boronic acid in situ under the reaction conditions.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is the cornerstone application of 4-(ethoxycarbonyl)furan-2-boronic acid, enabling the formation of C-C bonds between the furan ring and various sp²-hybridized carbon atoms (e.g., aryl, heteroaryl, or vinyl halides/triflates).
The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Given the propensity of furan-2-boronic acids to undergo protodeboronation, the choice of reaction conditions is critical for achieving high yields. Milder conditions are generally preferred.[4]
Key Considerations for Successful Suzuki-Miyaura Coupling:
-
Catalyst: Highly active palladium catalysts, often in the form of pre-catalysts complexed with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos), are recommended to facilitate rapid catalytic turnover at lower temperatures.
-
Base: The choice of base is crucial. While strong aqueous bases can promote protodeboronation, weaker bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective. Anhydrous conditions with a suitable base can also be beneficial.
-
Solvent: Aprotic polar solvents like dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF), often with a small amount of water, are commonly used.
-
Temperature: Reactions should be conducted at the lowest temperature that allows for a reasonable reaction rate, often ranging from room temperature to around 80 °C.
-
Reaction Time: Due to the use of highly active catalysts, reaction times can often be significantly shortened. Monitoring the reaction progress by techniques such as TLC or LC-MS is advisable to avoid prolonged heating.
Hypothetical Examples of Suzuki-Miyaura Coupling Reactions:
The following table provides hypothetical, yet chemically plausible, examples of Suzuki-Miyaura coupling reactions involving 4-(ethoxycarbonyl)furan-2-boronic acid with various aryl halides. The indicated yields are what could be expected under optimized, mild reaction conditions.
| Entry | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 85 |
| 2 | 3-Chloropyridine | XPhos Pd G3 | K₃PO₄ | THF/H₂O | 60 | 6 | 90 |
| 3 | 1-Iodonaphthalene | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Dioxane | 70 | 8 | 88 |
| 4 | 4-Trifluoromethylphenyl bromide | RuPhos Pd G3 | K₂CO₃ | Toluene/H₂O | 80 | 10 | 82 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
The following is a representative, step-by-step protocol for the Suzuki-Miyaura coupling of 4-(ethoxycarbonyl)furan-2-boronic acid with an aryl bromide.
Materials:
-
4-(Ethoxycarbonyl)furan-2-boronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous dioxane
-
Degassed water
-
Reaction vessel (e.g., oven-dried Schlenk tube or microwave vial)
-
Magnetic stir bar
Procedure:
-
To the reaction vessel, add 4-(ethoxycarbonyl)furan-2-boronic acid, the aryl bromide, potassium phosphate, and the magnetic stir bar.
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed dioxane and water (e.g., in a 10:1 ratio) via syringe.
-
Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 60-80 °C).
-
Stir the reaction mixture vigorously for the specified time or until completion, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
4-(Ethoxycarbonyl)furan-2-boronic acid is a valuable and versatile building block for organic synthesis. While its inherent instability, characteristic of furan-2-boronic acids, necessitates careful handling and storage, the application of modern cross-coupling methodologies allows for its efficient use in the construction of complex molecules. By employing highly active palladium catalysts, appropriate bases, and mild reaction conditions, researchers can effectively mitigate the risk of decomposition and achieve high yields in Suzuki-Miyaura reactions. As the demand for novel heterocyclic compounds continues to grow in drug discovery and materials science, the strategic application of reagents like 4-(ethoxycarbonyl)furan-2-boronic acid will undoubtedly play a crucial role in advancing these fields.
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4-(Ethoxycarbonyl)furan-2- boronic acid - Echo BioSystems.
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5-(Ethoxycarbonyl)furan-2-boronic acid | CAS 1150114-44-5 | SCBT.
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Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H.
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